molecular formula C14H15IN2O4S B014256 1,5-I-Aedans CAS No. 36930-63-9

1,5-I-Aedans

Cat. No.: B014256
CAS No.: 36930-63-9
M. Wt: 434.25 g/mol
InChI Key: ZMERMCRYYFRELX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,5-I-Aedans, also known as N-(Iodoacetaminoethyl)-1-naphthylamine-5-sulfonic acid, is primarily used as a fluorescent probe . Its primary targets are protein sulfhydryls . These are sulfur-containing groups found in proteins, particularly cysteine residues, which play crucial roles in protein structure and function.

Mode of Action

This compound interacts with its targets through a covalent bonding mechanism . It readily reacts with both thiol compounds and sulfhydryl groups to provide photo-stable covalent derivatives . This interaction results in changes in the fluorescence properties of the protein, which can be used to study conformational changes, fluorescence anisotropy, and protein-protein interactions .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the proteins it labels. By labeling protein sulfhydryls, it can potentially affect any pathway involving these proteins. The fluorescence properties of this compound allow researchers to study these effects in detail .

Pharmacokinetics

It is known that this compound is soluble in dimethylformamide (dmf) or buffer above ph 6 . This solubility could potentially influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound action are primarily observed as changes in fluorescence properties. These changes can be used to study various aspects of protein function, including conformational changes and interactions with other proteins .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is sensitive to photo-catalyzed degradation in both aqueous solution and organic solvents . Additionally, its fluorescence properties can be affected by the pH of the environment . Therefore, the action, efficacy, and stability of this compound can vary depending on the specific environmental conditions.

Biochemical Analysis

Biochemical Properties

1,5-I-Aedans plays a significant role in biochemical reactions due to its ability to react with thiol groups. It interacts primarily with thiol-containing biomolecules, forming stable covalent bonds. This interaction is crucial for labeling and tracking proteins in various biochemical assays . The compound’s fluorescence properties make it an excellent marker for studying protein dynamics and interactions.

Cellular Effects

This compound influences various cellular processes by labeling thiol groups in proteins. This labeling can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in muscle fibers, this compound is used to label crossbridges, providing insights into muscle contraction mechanisms . The compound’s ability to label specific proteins allows researchers to study cellular processes with high precision.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to thiol groups in proteins. This binding can lead to enzyme inhibition or activation, depending on the protein’s role in cellular processes. The compound’s fluorescence properties also enable it to act as a resonance energy donor in Förster Resonance Energy Transfer (FRET) experiments, facilitating the study of protein-protein interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is sensitive to light, which can lead to photodegradation in both aqueous solutions and organic solvents . Long-term studies have shown that this compound can maintain its labeling properties for extended periods, allowing for detailed analysis of protein dynamics over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively labels thiol groups without causing significant toxicity. At high doses, this compound can exhibit toxic effects, potentially disrupting cellular functions . Researchers must carefully optimize the dosage to balance effective labeling with minimal adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s primary interaction is with thiol-containing enzymes, which can affect metabolic flux and metabolite levels. These interactions are crucial for studying enzyme kinetics and metabolic regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is essential for optimizing the use of this compound in biochemical assays .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, often targeting compartments rich in thiol-containing proteins. The compound’s localization can be influenced by targeting signals and post-translational modifications, directing it to specific organelles. This property is valuable for studying the spatial dynamics of proteins within cells .

Preparation Methods

1,5-I-Aedans can be synthesized through a series of chemical reactions involving the introduction of an iodoacetyl group to an aminonaphthalenesulfonic acid derivative. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and yield .

Comparison with Similar Compounds

1,5-I-Aedans is unique due to its specific fluorescent properties and its ability to form stable covalent derivatives with thiol groups. Similar compounds include:

These compounds differ in their excitation and emission wavelengths, as well as their specific applications in scientific research.

Properties

IUPAC Name

5-[2-[(2-iodoacetyl)amino]ethylamino]naphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IN2O4S/c15-9-14(18)17-8-7-16-12-5-1-4-11-10(12)3-2-6-13(11)22(19,20)21/h1-6,16H,7-9H2,(H,17,18)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMERMCRYYFRELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190421
Record name 1,5-I-Aedans
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Molecular Weight

434.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36930-63-9
Record name IAEDANS
Source CAS Common Chemistry
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Record name 1,5-I-Aedans
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Record name 36930-63-9
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Record name 1,5-I-Aedans
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Record name 5-(2-(2-iodoacetamido)ethylamino)-1-naphthalenesulphonic acid
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Record name 1,5-I-AEDANS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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